1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.87. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activities
Research on compounds structurally similar to 1-(3-Chlorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea has shown promising results in enzyme inhibition and antimicrobial activities. For instance, isoquinoline urea/thiourea derivatives have been synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme crucial for melanin production, with some compounds exhibiting competitive inhibition (Genc et al., 2014). Additionally, new quinoline tripartite hybrids have shown broad-spectrum antimicrobial activity against protozoa and Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Nava-Zuazo et al., 2010).
Antioxidant and Anticholinesterase Activities
Compounds with structures similar to this compound have been investigated for their antioxidant and anticholinesterase activities. A series of coumarylthiazole derivatives containing aryl urea/thiourea groups demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting potent inhibition and significant antioxidant activities (Kurt et al., 2015).
Insecticidal Activity
Research on derivatives of this compound has explored their insecticidal properties, specifically their ability to interfere with cuticle deposition in insects. This mode of action is unique and has shown effectiveness across different insect orders, suggesting a potential application in pest control without significant mammalian toxicity (Mulder & Gijswijt, 1973).
Cancer Treatment Research
Tetrahydroisoquinoline derivatives, containing urea functions, have been identified as selective TRPM8 channel receptor antagonists. These compounds have been investigated for their potential in reducing the growth of prostate cancer cells, suggesting a possible application in cancer treatment through TRPM8 inhibition (De Petrocellis et al., 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-13(2)19(25)24-10-4-5-14-8-9-17(12-18(14)24)23-20(26)22-16-7-3-6-15(21)11-16/h3,6-9,11-13H,4-5,10H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUXOLMRCYDAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.